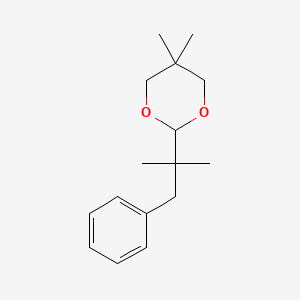

2-(1,1-Dimethyl-2-phenylethyl)-5,5-dimethyl-1,3-dioxane

Description

2-(1,1-Dimethyl-2-phenylethyl)-5,5-dimethyl-1,3-dioxane is a substituted 1,3-dioxane derivative characterized by a 5,5-dimethyl ring and a bulky 1,1-dimethyl-2-phenylethyl substituent at the 2-position. This structure combines the rigidity of the dioxane ring with the aromatic and steric properties of the phenyl group. The compound is synthesized via acid-catalyzed condensation reactions between aldehydes and diols, a method analogous to the preparation of related dioxanes (e.g., 2-phenyl-5,5-dimethyl-1,3-dioxane via benzaldehyde and 2,2-dimethyl-1,3-propanediol) . Its primary applications include serving as a protecting group for aldehydes in organic synthesis and as a precursor for pharmaceuticals or advanced materials due to its stability and tunable reactivity .

Properties

CAS No. |

93923-79-6 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

5,5-dimethyl-2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxane |

InChI |

InChI=1S/C16H24O2/c1-15(2)11-17-14(18-12-15)16(3,4)10-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |

InChI Key |

XWTCEZISKNEYKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)C(C)(C)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(1,1-Dimethyl-2-phenylethyl)-5,5-dimethyl-1,3-dioxane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 258.31 g/mol . Its structural features include a dioxane ring and a dimethylphenyl ethyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18O3 |

| Molecular Weight | 258.31 g/mol |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Biological Activity

Recent studies have indicated that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activities of This compound have not been extensively documented in the literature; however, insights can be drawn from related compounds.

The mechanisms through which this compound may exert its biological effects are likely multifaceted. For example:

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models .

- Enzyme Inhibition : Certain derivatives have been reported to inhibit enzymes such as phosphodiesterases (PDEs), which play a crucial role in various signaling pathways .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of related compounds:

- Structure-Activity Relationship (SAR) studies indicate that specific substitutions on the phenyl ring can significantly enhance enzyme inhibition and cytotoxicity .

Table 2: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The following table summarizes key structural analogues of 2-(1,1-dimethyl-2-phenylethyl)-5,5-dimethyl-1,3-dioxane and their distinguishing features:

Electronic and Steric Effects

- NMR Chemical Shifts :

The 5,5-dimethyl group in 1,3-dioxanes induces characteristic downfield shifts in $^{13}\text{C}$ NMR. For 5,5-dimethyl-1,3-dioxane, the β-effect (C-2 and C-4) is -10.39 ppm, while substitution with phenyl or aliphatic groups alters these shifts due to electronic perturbations . - Steric Impact :

The 1,1-dimethyl-2-phenylethyl substituent introduces significant steric bulk, reducing reactivity in nucleophilic reactions compared to less hindered analogues like 2-methylene-4-methyl-1,3-dioxane .

Physicochemical Properties

- Solubility :

The phenyl group enhances lipophilicity, reducing solubility in polar solvents compared to aliphatic analogues like 4-isopropyl-5,5-dimethyl-1,3-dioxane . - Thermal Stability : The rigid dioxane ring and aromatic substituent confer higher thermal stability (decomposition >200°C) than carbonate derivatives (e.g., 5,5-dimethyl-1,3-dioxan-2-one, melting point 105–114°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,1-Dimethyl-2-phenylethyl)-5,5-dimethyl-1,3-dioxane, and how can purity be maximized?

- Methodology : Utilize alkylation and etherification strategies, as demonstrated for structurally similar 1,3-dioxane derivatives. For example, 5-acyl-1,3-dioxanes are synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes under controlled temperature (60–80°C) . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to suppress side reactions, and purify via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to analyze substituent positions and coupling constants. Single-crystal X-ray diffraction (as used for (E)-2,2-dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dione) resolves stereochemistry and confirms spatial arrangements of bulky groups like the phenylethyl moiety . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How should stability and storage conditions be managed to prevent degradation?

- Methodology : Store the compound in inert atmospheres (argon/nitrogen) at –20°C to minimize oxidation. Avoid prolonged storage, as 1,3-dioxane derivatives can hydrolyze in humid conditions. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can experimental designs address contradictions in synthetic yields reported across studies?

- Methodology : Conduct a factorial design experiment varying catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), solvents (polar aprotic vs. non-polar), and temperature. Use statistical tools (ANOVA) to identify significant variables. For example, methyl-substituted dioxanes show yield discrepancies due to steric hindrance effects, which can be mitigated by adjusting reaction times .

Q. What strategies are recommended for evaluating the compound’s environmental fate and ecotoxicological risks?

- Physicochemical properties : Measure logP (octanol-water partition coefficient) to assess bioavailability.

- Degradation studies : Expose the compound to UV light (simulating sunlight) and analyze breakdown products via GC-MS.

- Ecotoxicity assays : Use Daphnia magna or algal models to determine LC50/EC50 values under OECD guidelines.

Q. How can high-throughput screening (HTS) be applied to study its biological activity?

- Methodology : Adapt HTS protocols from Keap1-Nrf2 pathway activators . Use fluorescence-based assays (e.g., ARE-luciferase reporter cells) to screen for antioxidant or anti-inflammatory activity. Validate hits with dose-response curves and counter-screens to exclude false positives.

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450 enzymes). Molecular dynamics simulations (GROMACS) assess binding stability over time. Compare results with experimental data (e.g., enzyme inhibition assays) .

Q. How do steric and electronic effects of the phenylethyl group influence reactivity in nucleophilic substitutions?

- Methodology : Synthesize analogs with varying substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring). Monitor reaction kinetics (via NMR or IR) in SN2 conditions (e.g., NaI/acetone). Correlate steric bulk (calculated via molecular volume) with rate constants .

Key Considerations

- Contradiction resolution : Replicate experiments under standardized conditions (e.g., humidity control) to isolate variables affecting yield/stability .

- Advanced applications : Explore its use as a chiral auxiliary in asymmetric synthesis, leveraging the rigid dioxane ring to induce stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.